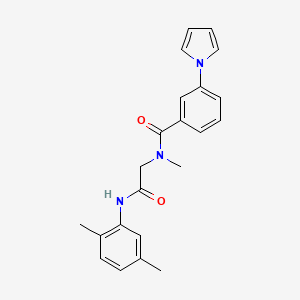
N-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-3-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-3-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with a pyrrole ring and a dimethylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-3-(1H-pyrrol-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylpyrrole with benzoyl chloride to form an intermediate, which is then reacted with N-methyl-2-oxoethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-3-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and pyrrole sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-3-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antibacterial and antitubercular properties.
Industry: Utilized in the production of monoclonal antibodies in cell cultures.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. Molecular docking studies have shown that it binds to the active sites of dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity . This dual inhibition mechanism is crucial for its antibacterial and antitubercular properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
N-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-3-(1H-pyrrol-1-yl)benzamide stands out due to its specific structural features that allow for dual enzyme inhibition. This property is not commonly found in similar compounds, making it a valuable molecule for targeted therapeutic applications.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(2,5-dimethylanilino)-2-oxoethyl]-N-methyl-3-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C22H23N3O2/c1-16-9-10-17(2)20(13-16)23-21(26)15-24(3)22(27)18-7-6-8-19(14-18)25-11-4-5-12-25/h4-14H,15H2,1-3H3,(H,23,26) |
InChI Key |
NPYJSLWQPGHSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C)C(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


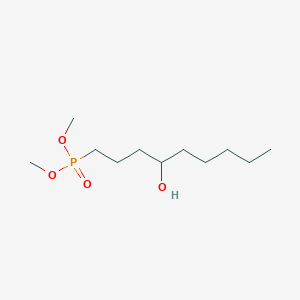
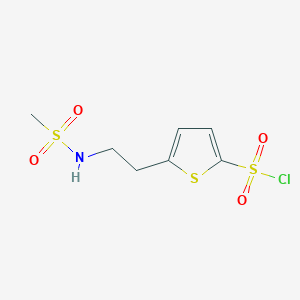
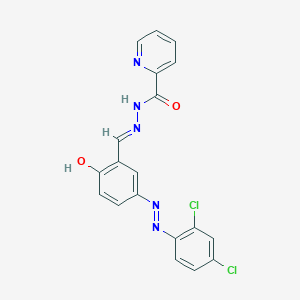

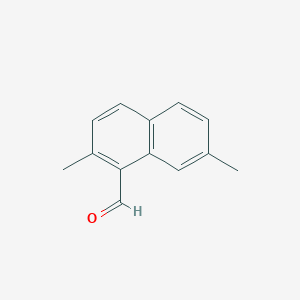


![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)
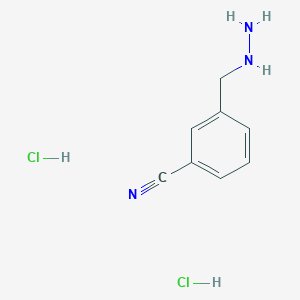

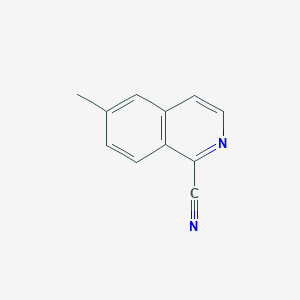
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-morpholin-4-ylmethanone](/img/structure/B12826714.png)
![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)
![(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride](/img/structure/B12826742.png)
